molecular formula C14H23NO3 B5040738 3-(4-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine

3-(4-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine

Cat. No.: B5040738
M. Wt: 253.34 g/mol
InChI Key: BVNZAFOIKXLRNS-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxyphenoxy group and a methoxyethyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyphenol and 3-chloropropan-1-amine.

    Etherification: 4-ethoxyphenol is reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(4-ethoxyphenoxy)propan-1-amine.

    Amine Substitution: The intermediate product is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various functional groups.

Scientific Research Applications

3-(4-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-ethoxyphenoxy)-N-(2-ethoxyethyl)propan-1-amine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

3-(4-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine is unique due to the specific combination of ethoxyphenoxy and methoxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(4-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-3-17-13-5-7-14(8-6-13)18-11-4-9-15-10-12-16-2/h5-8,15H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNZAFOIKXLRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCNCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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